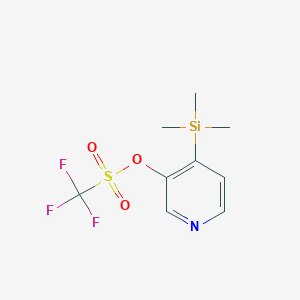

4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate

Description

4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a silyl-protected triflate ester characterized by a pyridine ring substituted with a trimethylsilyl (TMS) group at the 4-position and a trifluoromethanesulfonate (triflate) group at the 3-position. This compound combines the electron-withdrawing triflate group with the steric bulk and electron-donating properties of the TMS group, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a reactive intermediate. Its pyridine core offers coordination sites for transition-metal catalysts, distinguishing it from simpler aryl triflates.

Properties

CAS No. |

1211583-40-2 |

|---|---|

Molecular Formula |

C9H12F3NO3SSi |

Molecular Weight |

299.34 g/mol |

IUPAC Name |

(4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C9H12F3NO3SSi/c1-18(2,3)8-4-5-13-6-7(8)16-17(14,15)9(10,11)12/h4-6H,1-3H3 |

InChI Key |

HJIBLRJECSPWKZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=NC=C1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Silylation-Triflation Approach

The most widely documented method involves a two-step sequence: (1) introducing the trimethylsilyl (TMS) group to pyridine-3-ol derivatives, followed by (2) triflation of the hydroxyl group.

Step 1: Silylation of Pyridin-3-ol

Pyridin-3-ol is treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or imidazole. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the silicon center. For regioselective silylation at the 4-position, directing groups (e.g., methoxy or amino substituents) are often employed to guide metalation. For example:

Yields typically range from 65–80% under anhydrous conditions at 0–25°C.

Step 2: Triflation of 4-TMS-Pyridin-3-ol

The hydroxyl group at position 3 is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) or triflic acid (CF₃SO₃H). The reaction is conducted in dichloromethane (DCM) or acetonitrile (MeCN) with a hindered base (e.g., 2,6-lutidine) to scavenge protons:

This step achieves yields of 70–85% when performed at -20°C to prevent desilylation.

Directed Ortho-Metalation Techniques

Directed metalation strategies enable precise functionalization of pyridine rings. For 4-TMS-pyridin-3-yl triflate, a common approach involves:

-

Introducing a directing group : Pyridin-3-ol is protected as a methoxy or dimethylamino derivative.

-

Lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C directs deprotonation to the 4-position.

-

Quenching with TMSCl : The lithiated intermediate reacts with TMSCl to install the silyl group.

-

Deprotection and triflation : The directing group is removed, and the hydroxyl group is triflated.

This method offers regioselectivity >90% but requires multiple steps, reducing overall yield to 50–60%.

Halogen-Triflate Exchange Methods

Halogenated precursors (e.g., 4-TMS-3-bromopyridine) undergo nucleophilic substitution with triflate sources. Silver triflate (AgOTf) in MeCN facilitates bromide displacement at 60–80°C:

This method is less common due to side reactions (e.g., elimination) but provides moderate yields (55–65%).

Reaction Optimization and Conditions

Molar Ratios and Temperature Effects

Critical parameters for the silylation-triflation sequence include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TMSCl : Pyridin-3-ol | 1.05 : 1.00 | Maximizes silylation |

| Tf₂O : 4-TMS-pyridin-3-ol | 1.10 : 1.00 | Prevents over-triflation |

| Temperature (Triflation) | -20°C to 0°C | Minimizes desilylation |

Solvent Systems

-

Silylation : Tetrahydrofuran (THF) or DCM, providing inert environments for moisture-sensitive reagents.

-

Triflation : MeCN or DCM, which stabilize triflic anhydride and facilitate proton scavenging.

Polar aprotic solvents like MeCN improve triflation kinetics but may require lower temperatures to suppress side reactions.

Analytical Characterization

Key spectroscopic data for 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate:

-

¹H NMR (CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 1H, H-2), 8.21 (d, J = 5.1 Hz, 1H, H-6), 7.39 (dd, J = 5.1 Hz, 1H, H-5), 0.31 (s, 9H, TMS).

Applications in Aryne Generation

The compound serves as a precursor for 3,4-pyridyne via fluoride-induced desilylation and triflate elimination:

This reactive intermediate participates in [2+2] cycloadditions and nucleophilic trapping, enabling access to polycyclic architectures .

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Cycloaddition Reactions: The compound can be activated under mild fluoride conditions to generate pyridynes, which then undergo cycloaddition reactions with dienes and other dipolarophiles.

Common Reagents and Conditions:

Fluoride Ions: Used to activate the compound and generate pyridynes.

Dienes and Dipolarophiles: React with the generated pyridynes to form cycloaddition products.

Major Products Formed:

Cycloaddition Products: These products often contain indole motifs, which are valuable in various chemical syntheses.

Scientific Research Applications

Applications Overview

The primary applications of 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate include:

- Silylation Reactions

- Carbonyl Activation

- Catalysis

Case Study 1: Silylation of Carbonyl Compounds

A study demonstrated the efficiency of TMSOTf in converting carbonyl compounds to enol ethers. The reaction conditions were optimized using triethylamine as a co-catalyst, resulting in a reaction rate that was approximately 109 times faster than using chlorotrimethylsilane. This method allowed for the selective formation of bis-enol ethers from dicarbonyl compounds, showcasing TMSOTf's utility in synthesizing complex structures .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Silylation of Ketones | TMSOTf/triethylamine | >90 | |

| Aldol Condensation | Mild conditions | 85 |

Case Study 2: Catalytic Applications

In another investigation, TMSOTf was employed as a catalyst for the Friedel-Crafts hydroxyalkylation of indoles with aldehydes. The reaction was conducted under low temperatures (-78 °C), leading to significant yields of (1-indolyl)alkylating agents. The study highlighted the reagent's ability to stabilize intermediates and prevent decomposition during the reaction process .

Biological Activity

4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate (TMSOTf) is a versatile reagent widely used in organic synthesis, particularly in the activation of nucleophiles and the formation of various chemical bonds. Its biological activity, while less explored than its synthetic applications, has shown potential in several areas, including medicinal chemistry and biochemistry.

- Molecular Formula : C9H12F3NO3S

- Molecular Weight : 275.25 g/mol

- IUPAC Name : 4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate

TMSOTf acts primarily as an electrophilic species in reactions involving nucleophiles. The trifluoromethanesulfonate group enhances the electrophilicity of the pyridine ring, facilitating various chemical transformations. This mechanism is crucial in synthesizing biologically active compounds and intermediates.

Antimicrobial Activity

Recent studies have indicated that compounds related to TMSOTf exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethanesulfonate moiety have been investigated for their ability to inhibit bacterial growth. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Studies

- Antibacterial Activity : A study demonstrated that certain derivatives of TMSOTf showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds were effective at low concentrations, suggesting a potential for development into new antibiotics .

- Cancer Research : Research has explored TMSOTf derivatives as inhibitors of cancer cell proliferation. In vitro assays indicated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of TMSOTf derivatives can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific bacteria |

| Alteration of the silyl group | Changes in solubility and bioavailability |

| Variation in the pyridine substituents | Modulates interaction with biological targets |

Research Findings

- Synthesis and Characterization : Various synthetic routes have been developed to create TMSOTf derivatives with enhanced biological profiles. For example, the Friedel-Crafts silyloxyalkylation method has been employed successfully to produce novel compounds .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of TMSOTf derivatives in animal models, particularly concerning their antibacterial and anticancer properties .

Comparison with Similar Compounds

Structural Analogues

Trimethylsilyl Trifluoromethanesulfonate (CAS 27607-77-8)

- Structure : Lacks the pyridine ring; consists of a TMS group directly bonded to the triflate oxygen.

- Reactivity : Widely used as a silylating agent and catalyst in Friedel-Crafts alkylation due to its strong Lewis acidity .

- Applications : Primarily employed in protection/deprotection chemistry, unlike the target compound, which is tailored for coupling reactions.

4-Methoxy-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS 556812-41-0)

- Structure : Substituted phenyl ring with methoxy (electron-donating) and TMS groups.

- Physical Properties : Boiling point = 322.4±42.0 °C; density = 1.25 g/cm³; colorless to yellow liquid .

Phenyl[4-(Trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate (CAS 175224-35-8)

- Structure : Features a thiophene ring substituted with TMS and iodonium groups.

- Reactivity : The iodonium moiety makes it a potent electrophile for arylations, while the thiophene ring introduces sulfur-mediated electronic effects absent in pyridine derivatives .

Functional Group Variations

tert-Butyldimethylsilyl Trifluoromethanesulfonate

- Structure : Bulkier tert-butyldimethylsilyl (TBS) group replaces TMS.

- Reactivity : Increased steric hindrance slows reaction kinetics but improves stability under acidic conditions. Used in selective silylations .

4-(2-Oxo-1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl Trifluoromethanesulfonate

- Structure : Complex heterocyclic core with a TMS-protected ethoxy group.

- Applications : Used in Suzuki-Miyaura couplings; the imidazo[4,5-b]pyridine system enhances π-stacking interactions in catalytic cycles .

Stability and Handling

- 4-(Trimethylsilyl)pyridin-3-yl triflate : Sensitive to moisture due to the TMS group; requires anhydrous conditions. The pyridine nitrogen can coordinate to moisture, accelerating hydrolysis.

- Trimethylsilyl triflate (CAS 27607-77-8) : More hygroscopic and prone to rapid hydrolysis, limiting its shelf life compared to pyridine derivatives .

- 4-Methoxy-2-(TMS)phenyl triflate : Enhanced stability from the methoxy group’s electron donation, enabling longer storage .

Commercial Availability and Cost

- 4-(Trimethylsilyl)pyridin-3-yl triflate: Not widely commercialized; synthesis typically requires custom routes (e.g., microwave-assisted coupling, ~$500–$1,000/g estimated).

- 4-Methoxy-2-(TMS)phenyl triflate : Priced at 480元/1G (2025 data), reflecting moderate demand in pharmaceutical intermediates .

- Trimethylsilyl triflate : Bulk pricing available due to industrial-scale use in catalysis (~$50–$100/g) .

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(Trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate, and how is product purity ensured?

The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, in multi-step syntheses, intermediates like hydroxy-substituted phenyl triflates are reacted with trimethylsilyl reagents under anhydrous conditions. Purification involves column chromatography and rigorous solvent removal. Purity is confirmed using GC-MS, H NMR, C NMR, and HRMS analyses . Triethylamine is often added to scavenge acidic byproducts, enhancing reaction efficiency .

Q. What key physicochemical properties influence its handling and storage in laboratory settings?

The compound is moisture-sensitive and reacts with water, requiring storage at 2–8°C under inert gas. Its Lewis acidity and low boiling point (~140°C) necessitate careful temperature control during reactions. Solubility in polar aprotic solvents (e.g., THF, dichloromethane) is critical for reaction design .

Q. How does the trimethylsilyl group affect the compound’s stability and reactivity in nucleophilic environments?

The trimethylsilyl (TMS) group acts as a steric and electronic modulator, protecting reactive sites (e.g., hydroxyl or amino groups) while enhancing electrophilicity at the triflate moiety. This dual role enables selective functionalization in aromatic systems, as seen in domino reactions for polycyclic compound synthesis .

Advanced Research Questions

Q. How can researchers optimize yields in low-conversion final steps of its synthesis?

Low yields in final steps (e.g., triflate formation) may arise from competing side reactions or incomplete silylation. Optimization strategies include:

- Adjusting stoichiometry of silylating agents (e.g., TMSCl).

- Varying reaction time and temperature (e.g., –20°C to 65°C trials).

- Using scavengers like triethylamine to neutralize acidic byproducts .

Monitoring via thin-layer chromatography (TLC) and iterative solvent system refinement (e.g., THF/hexane gradients) can improve isolation .

Q. What mechanistic insights explain its role as a Lewis acid catalyst in cross-coupling reactions?

The triflate group’s strong electron-withdrawing nature activates substrates for electrophilic aromatic substitution or Suzuki-Miyaura couplings. For example, in palladium-catalyzed reactions, it facilitates oxidative addition steps, while the TMS group stabilizes intermediates. Comparative studies with non-silylated analogs show enhanced regioselectivity in aryl-aryl bond formation .

Q. How do solvent polarity and temperature affect its catalytic efficiency in multi-step syntheses?

In dichloromethane, the compound exhibits higher solubility and reactivity at low temperatures (–30°C), minimizing decomposition. Conversely, in polar solvents like ethanol, elevated temperatures (55–65°C) promote nucleophilic displacement but risk hydrolysis. Systematic solvent screening (e.g., toluene/water biphasic systems) balances reactivity and stability .

Q. What analytical approaches resolve contradictions in reported catalytic activity across studies?

Discrepancies in catalytic data (e.g., varying yields under identical conditions) require:

Q. How is the compound applied in regioselective functionalization of aromatic systems?

The TMS group directs electrophilic attack to specific positions (e.g., para to silicon in pyridines), enabling precise 1,2,3-trisubstitution patterns. This is exploited in domino reactions using bifunctional reagents like TTPM, where sequential C–O and C–Si bond formations are achieved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.